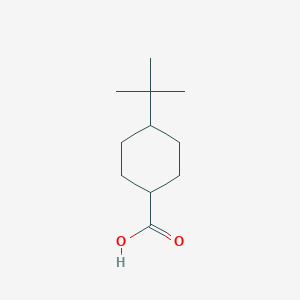

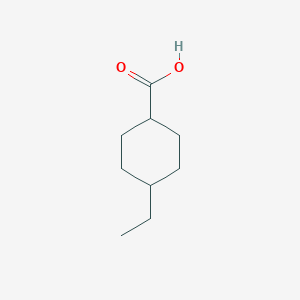

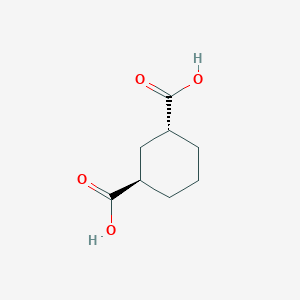

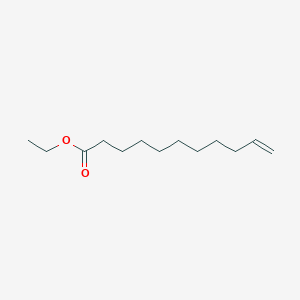

![molecular formula C13H15NO4 B153694 1-[(苄氧基)羰基]吡咯烷-2-羧酸 CAS No. 5618-96-2](/img/structure/B153694.png)

1-[(苄氧基)羰基]吡咯烷-2-羧酸

描述

1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid is a compound that can be inferred to have relevance in the synthesis of various pharmacologically active molecules. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer potential synthetic routes and properties of 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid.

Synthesis Analysis

The synthesis of related compounds often involves the formation of carboxylic acid derivatives and the introduction of substituents to the pyrrolidine ring. For example, the synthesis of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives involves the addition of a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl moiety at a specific position on the core structure . Similarly, the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids involves the formation of a carboxylic acid core with a pyrrolidine ring and subsequent acylation . These methods could potentially be adapted for the synthesis of 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid by incorporating the benzyloxy carbonyl protective group at the appropriate step.

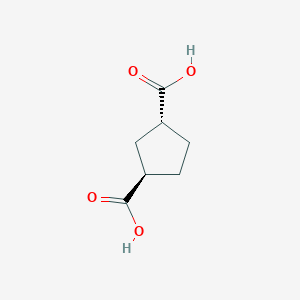

Molecular Structure Analysis

The molecular structure of related compounds can provide insights into the potential structure of 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid. For instance, the crystal structure of 2-methylpyridinium 2-carboxybenzoate reveals the orientation of substituents around the pyridine and benzene rings, which could be similar to the orientation of substituents around the pyrrolidine ring in the target compound .

Chemical Reactions Analysis

The reactivity of related compounds can shed light on the potential chemical reactions of 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid. For example, the reaction of pyridine bases with carboxylic acids in benzene to form complexes suggests that the target compound may also form complexes with other bases or nucleophiles . Additionally, the anionic rearrangement of 2-benzyloxypyridine to form aryl pyridyl carbinols indicates that the benzyloxy group in the target compound may also undergo similar rearrangements under the right conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be used to predict those of 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid. For instance, the photophysical properties of lanthanide-based coordination polymers assembled from derivatives of benzoic acids suggest that the target compound may also exhibit interesting optical properties . The partition method used to study the reaction of pyridine bases with carboxylic acids could be applied to study the solubility and partitioning behavior of the target compound in various solvents .

科学研究应用

共结晶和结构分析

1-[(苄氧基)羰基]吡咯烷-2-羧酸在晶体学领域发挥着作用。例如,Chesna 等人 (2017) 的一项研究讨论了苯甲酸和 l-脯氨酸的共结晶,其中包括类似的化合物。他们专注于非中心对称共结晶以在手性空间群中生长晶体,突出了此类化合物的结构复杂性 (Chesna 等人,2017).

构象受限类似物的合成

构象受限类似物的合成包括与 1-[(苄氧基)羰基]吡咯烷-2-羧酸相关的各种化合物,是另一个重要的应用。Galeazzi 等人 (2003) 描述了手性吡咯烷-2-酮的立体选择性烷基化,导致合成了一种普瑞巴林的受限类似物 (Galeazzi 等人,2003).

化学反应和功能化

Kang 等人 (2015) 等人的研究探讨了包括吡咯烷衍生物在内的环胺的功能化。这些研究涉及与 α,β-不饱和羰基化合物的氧化还原环化,深入了解吡咯啉和吡咯烷的合成 (Kang 等人,2015).

配位聚合物中的光物理性质

在合成镧系元素基配位聚合物中使用与 1-[(苄氧基)羰基]吡咯烷-2-羧酸类似的芳香羧酸是另一个感兴趣的领域。Sivakumar 等人 (2011) 讨论了此类化合物的合成和光物理性质,强调了它们在材料科学中的潜力 (Sivakumar 等人,2011).

有机合成和催化中的应用

各种研究突出了类似化合物在有机合成和催化中的作用。例如,Giri 等人 (2010) 探讨了 Pd(II) 催化的 C-H 羧化,这与从简单的苯胺类化合物(包括与吡咯烷衍生物相关的化合物)合成复杂分子有关 (Giri 等人,2010).

未来方向

The pyrrolidine scaffold, to which 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid belongs, is a versatile structure in drug discovery. It can be used to design new compounds with different biological profiles . Therefore, future research could focus on exploring the potential of 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid and its derivatives in the development of new therapeutic agents.

属性

IUPAC Name |

1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGVXCZADZNAMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3160-46-1 | |

| Record name | NSC29728 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。